3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide
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Overview
Description
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of 3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, followed by methylation and Hofmann elimination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Scientific Research Applications
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thietane derivatives have shown promise in antiviral and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide: Similar in structure but with different functional groups.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents that can alter their chemical and biological properties
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-[2-(1,1-dioxothietan-3-yl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,11)7-10-4-3-8-5-14(12,13)6-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
HPYWNAPLBFTGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCC1CS(=O)(=O)C1)O |
Origin of Product |
United States |
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